![molecular formula C7H13NOS B13331757 9-Oxa-2-thia-6-azaspiro[4.5]decane](/img/structure/B13331757.png)
9-Oxa-2-thia-6-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxa-2-thia-6-azaspiro[4.5]decane: , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C7H13NOS. It belongs to the spiro compounds family and features a unique spirocyclic structure. The compound contains an oxygen atom (O), a sulfur atom (S), and a nitrogen atom (N) in its ring system. Its systematic name reflects the presence of an oxygen atom (9-oxa), a sulfur atom (2-thia), and a nitrogen atom (6-aza) in the spiro ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 9-Oxa-2-thia-6-azaspiro[4.5]decane. One common approach involves cyclization of suitable precursors under specific reaction conditions. due to the limited availability of detailed literature, specific synthetic methods may vary.
Industrial Production: As of now, there is no widely established industrial production method for this compound. Research and development efforts are ongoing to explore scalable and efficient routes for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity: 9-Oxa-2-thia-6-azaspiro[4.5]decane can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound could yield saturated derivatives.
Substitution: Substitution reactions at the nitrogen or sulfur atoms are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can be employed.
Major Products: The specific products formed during these reactions depend on the reaction conditions and the substituents present on the spiro ring. Detailed studies are needed to identify major reaction products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use 9-Oxa-2-thia-6-azaspiro[4.5]decane as a building block in the synthesis of more complex molecules.
Drug Discovery: Its unique spirocyclic structure makes it interesting for medicinal chemistry studies.
Biological Activity: Investigations into its biological properties, such as antimicrobial or antiviral effects.
Drug Development:
Fine Chemicals: Possible use in specialty chemicals or pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While 9-Oxa-2-thia-6-azaspiro[4.5]decane is relatively unique due to its spirocyclic structure, similar compounds include:
2-Azaspiro[4.5]decane: A related spiro compound with a different heteroatom arrangement.
Eigenschaften
Molekularformel |
C7H13NOS |
|---|---|
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
9-oxa-2-thia-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-9-3-2-8-7/h8H,1-6H2 |
InChI-Schlüssel |
NWMSTZAJALSXRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC12COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


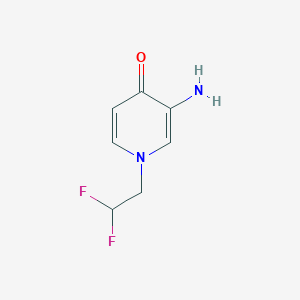
![2-(2-Aminopyridin-4-yl)-5-methyl-3-(phenylamino)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13331689.png)
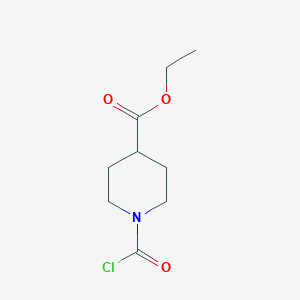
![tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13331696.png)


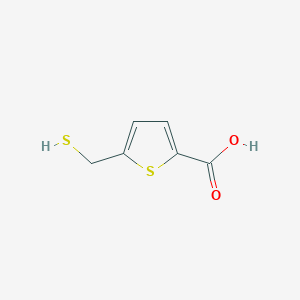

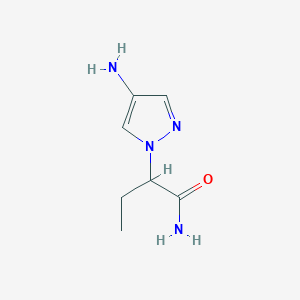
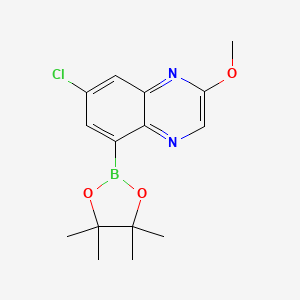
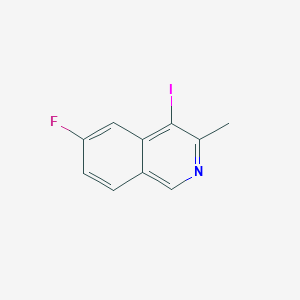
![tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13331731.png)
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)
